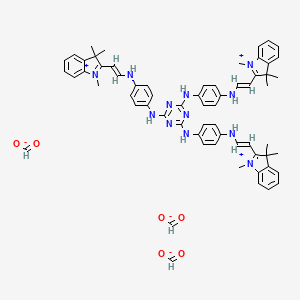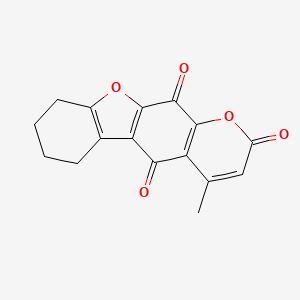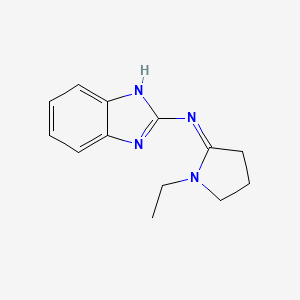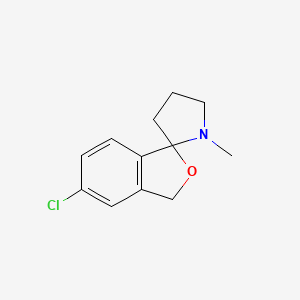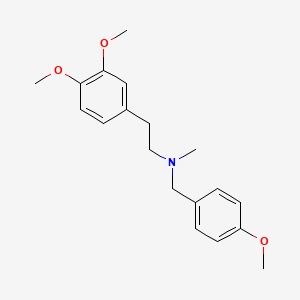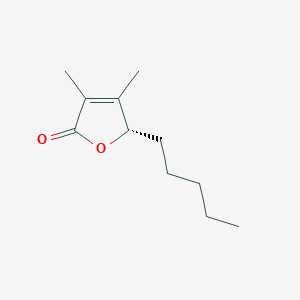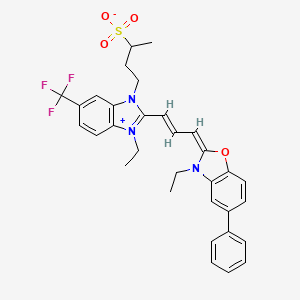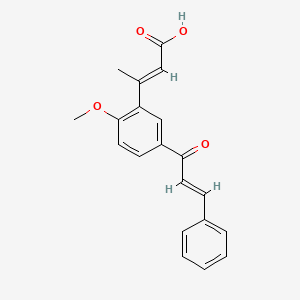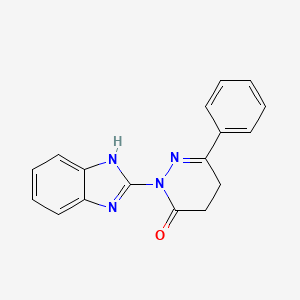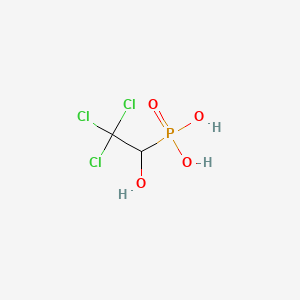
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid, also known as trichlorfon or metrifonate, is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its molecular formula C4H8Cl3O4P and a molecular weight of 257.44 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid typically involves the reaction of methanol with chloral to form a hemiacetal. This intermediate is then reacted with phosphorus trichloride and methanol at low temperatures to produce dimethyl phosphite. Finally, the hemiacetal and dimethyl phosphite undergo a condensation reaction at higher temperatures to yield trichlorfon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various phosphonic acid derivatives, which have applications in different fields such as agriculture and pharmaceuticals .
科学研究应用
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid has a wide range of scientific research applications:
作用机制
The primary mechanism of action of (2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death .
相似化合物的比较
Similar Compounds
Dichlorvos: Another organophosphorus insecticide with a similar mechanism of action.
Chlorpyrifos: A widely used pesticide that also inhibits acetylcholinesterase.
Malathion: An organophosphate insecticide used in agriculture and public health.
Uniqueness
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid is unique due to its specific structure, which allows it to be a prodrug that is activated non-enzymatically into the active agent dichlorvos. This property makes it particularly effective in certain applications where controlled release of the active compound is beneficial .
属性
CAS 编号 |
684-17-3 |
|---|---|
分子式 |
C2H4Cl3O4P |
分子量 |
229.38 g/mol |
IUPAC 名称 |
(2,2,2-trichloro-1-hydroxyethyl)phosphonic acid |
InChI |
InChI=1S/C2H4Cl3O4P/c3-2(4,5)1(6)10(7,8)9/h1,6H,(H2,7,8,9) |
InChI 键 |
XXVRAGNROZKHBX-UHFFFAOYSA-N |
规范 SMILES |
C(C(Cl)(Cl)Cl)(O)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


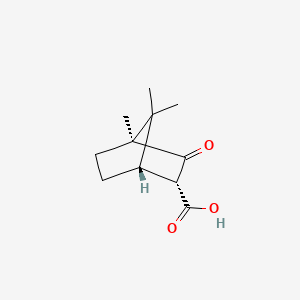
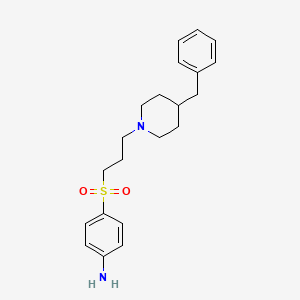
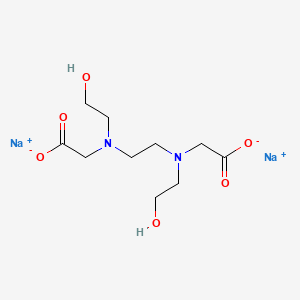
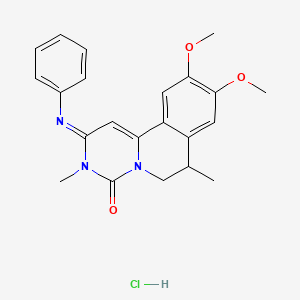
![6-(4-chlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12724555.png)
